molecular formula C15H11Cl3O3 B7793382 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde

4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde

Cat. No.: B7793382
M. Wt: 345.6 g/mol
InChI Key: YPSQUBSSGMDWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde is an organic compound with the molecular formula C15H11Cl3O3 It is a derivative of benzaldehyde, featuring a methoxy group at the 4-position and a trichlorophenylmethoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 2,3,6-trichlorobenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).

    Procedure: The 4-methoxybenzaldehyde is reacted with 2,3,6-trichlorobenzyl chloride under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and trichlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzoic acid.

    Reduction: 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Chemical Reactions: The aldehyde group can act as an electrophile, participating in various nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-[(2,4,6-trichlorophenyl)methoxy]benzaldehyde
  • 4-Methoxy-3-[(2,3,6-tribromophenyl)methoxy]benzaldehyde
  • 4-Methoxy-3-[(2,3,6-trifluorophenyl)methoxy]benzaldehyde

Uniqueness

4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde is unique due to the specific positioning of the trichlorophenyl group, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

4-methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3O3/c1-20-13-5-2-9(7-19)6-14(13)21-8-10-11(16)3-4-12(17)15(10)18/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSQUBSSGMDWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2=C(C=CC(=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.